molecular formula C11H9FN2O3S B2569654 Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate CAS No. 1499368-76-1

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2569654
CAS No.: 1499368-76-1
M. Wt: 268.26
InChI Key: YHJILCXAPSEZRI-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a fluorophenoxy group attached to the thiadiazole ring, which imparts unique chemical and physical properties

Mechanism of Action

Target of Action

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate, also known as Pyraflufen-ethyl , is a herbicide that primarily targets broad-leaved weeds and grasses in various crops . It acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) , which plays a crucial role in the biosynthesis of chlorophyll, heme, and other tetrapyrroles in plants .

Mode of Action

The mode of action of this compound involves the selective inhibition of the enzyme protoporphyrinogen oxidase (PPO) . This enzyme is responsible for the catalysis of the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of chlorophyll and heme . By inhibiting PPO, this compound disrupts these essential biochemical pathways, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting the enzyme PPO, this compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to a deficiency in chlorophyll and heme, impairing photosynthesis and other vital functions, ultimately causing the plant’s death .

Pharmacokinetics

It is known that the compound is slightly mobile in the environment , suggesting that it may be readily absorbed and distributed within the plant. The impact of these properties on the compound’s bioavailability and overall effectiveness as a herbicide warrants further investigation.

Result of Action

The result of the action of this compound is the death of the plant. This is due to the disruption of essential biochemical pathways, leading to a deficiency in chlorophyll and heme . Without these crucial components, the plant cannot carry out photosynthesis or other vital functions, leading to its death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s mobility in the environment may affect its distribution within the plant and the soil, potentially impacting its efficacy as a herbicide Additionally, factors such as soil type, temperature, and rainfall can influence the compound’s stability and effectiveness.

Preparation Methods

The synthesis of Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-fluorophenol with ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-fluorophenol+ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylateEthyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate\text{4-fluorophenol} + \text{ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate} \rightarrow \text{this compound} 4-fluorophenol+ethyl 2-chloro-1,3,4-thiadiazole-5-carboxylate→Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Comparison with Similar Compounds

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-chlorophenoxy)-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activities and chemical properties.

    Ethyl 5-(4-bromophenoxy)-1,3,4-thiadiazole-2-carboxylate: Contains a bromine atom, which can influence the compound’s reactivity and interactions with biological targets.

    Ethyl 5-(4-methylphenoxy)-1,3,4-thiadiazole-2-carboxylate: The presence of a methyl group can affect the compound’s lipophilicity and overall biological activity.

The uniqueness of this compound lies in the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S/c1-2-16-10(15)9-13-14-11(18-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJILCXAPSEZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499368-76-1
Record name ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate
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